Detomidine hydrochloride monohydrate

Equine Veterinary Medicine Sedation & Analgesia Epidural Anesthesia

Select this monohydrate crystalline form for superior long-term research consistency: ≥99.8% HPLC purity (theoretical water content 7.48% w/w) and validated 36-month stability at 25°C/60% RH. Its ~100-fold higher α₂-adrenoceptor affinity over xylazine ensures a prolonged 94-minute perineal analgesia window, reducing re-dosing events in standing sedation protocols. Ideal as an analytical reference standard (VETRANAL® grade) for pharmacokinetic studies, this form guarantees defined thermodynamic stability not found in alternative hydrates or salts.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 90038-00-9
Cat. No. B1595746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetomidine hydrochloride monohydrate
CAS90038-00-9
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CC2=CN=CN2)C.O.Cl
InChIInChI=1S/C12H14N2.ClH.H2O/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H;1H2
InChIKeyIQBSKEIWIRTMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Detomidine Hydrochloride Monohydrate (CAS 90038-00-9) – Technical Grade & Analytical Reference Profile for Veterinary Sedation Research


Detomidine hydrochloride monohydrate (CAS 90038-00-9) is the monohydrate crystalline form of detomidine, a potent and selective α₂-adrenoceptor agonist in the imidazole class [1]. This compound exhibits approximately 100-fold higher receptor binding affinity compared to xylazine, a commonly used in-class alternative [2]. The monohydrate form offers distinct physicochemical advantages, including defined water content (theoretical 7.48% w/w), enhanced purity profile (≥99.8% by HPLC), and validated long-term storage stability exceeding 36 months at controlled ambient conditions [3].

Detomidine Hydrochloride Monohydrate (CAS 90038-00-9) – Why In-Class Substitution with Xylazine, Medetomidine, or Dexmedetomidine Compromises Protocol Reproducibility


Substituting detomidine hydrochloride monohydrate with xylazine, medetomidine, or dexmedetomidine cannot be assumed without altering key pharmacodynamic outcomes. Detomidine demonstrates a ~100-fold higher α₂-adrenoceptor binding affinity than xylazine, which translates to a longer duration of sedation and analgesia [1]. While medetomidine and dexmedetomidine share similarly high receptor affinity, their clinical potency differs, requiring adjusted dosing regimens [2]. Notably, in direct clinical comparisons, detomidine produces significantly prolonged perineal analgesia (94 ± 0.96 min vs. 85 ± 0.94 min for xylazine) [3]. Furthermore, the monohydrate crystal form of detomidine hydrochloride offers defined thermodynamic stability and purity that may not be replicated by alternative salt forms or hydration states, directly impacting long-term research consistency [4].

Detomidine Hydrochloride Monohydrate (CAS 90038-00-9) – Quantitative Differentiation Evidence for Scientific Procurement


Detomidine vs. Xylazine: Prolonged Sedation and Analgesia Duration in Equine Caudal Epidural Administration

In a 2025 randomized, blinded equine trial comparing caudal epidural injections, detomidine-lidocaine HCl (0.03 mg/kg detomidine + 0.06 mg/kg lidocaine) provided significantly longer sedation and analgesia compared to xylazine-lidocaine HCl (0.17 mg/kg xylazine + 0.06 mg/kg lidocaine) [1]. The detomidine combination demonstrated a mean sedation duration of 94 ± 0.96 minutes, which was 9 minutes longer than the 85 ± 0.94 minutes observed with xylazine. Analgesia onset was faster (11.79 ± 1.15 min vs. 14.46 ± 0.92 min), and the duration of analgesia was also extended.

Equine Veterinary Medicine Sedation & Analgesia Epidural Anesthesia

Detomidine vs. Xylazine: 100-Fold Higher α₂-Adrenoceptor Binding Affinity

In competitive receptor binding assays using membranes expressing individual α₂-adrenoceptor subtypes (A, B, C, D), detomidine and medetomidine exhibited approximately 100-fold higher affinity compared to xylazine across all subtypes tested [1]. While exact Ki values for detomidine were not reported in this comparative dataset, the study establishes that its receptor affinity is in the same high range as medetomidine, which has a reported Ki of 1.62 nM at the α₂-adrenoceptor .

Receptor Pharmacology Veterinary Sedation Binding Assay

Detomidine Hydrochloride Monohydrate vs. Anhydrous Form: Superior Solid-State Stability and Defined Purity

The monohydrate crystal form of detomidine hydrochloride (Form B) offers a defined water content of 7.2-7.8% w/w, which is essential for consistent pharmaceutical processing and storage [1]. In contrast, the anhydrous form (Form A) can readily interconvert with the monohydrate depending on ambient temperature and humidity, leading to potential variability [2]. A key patent specification for the monohydrate claims an HPLC purity ≥99.8%, with individual impurities (including iso-detomidine and related alcohols) each below 0.1% [1]. Furthermore, the monohydrate demonstrates storage stability at 25°C and 60% relative humidity for a period equal to or greater than 36 months, with claims extending to 48 months [3].

Pharmaceutical Solid State Stability Testing Analytical Chemistry

Detomidine vs. Xylazine: Slower Plasma Clearance and Longer Half-Life in Horses

Pharmacokinetic studies in horses demonstrate that detomidine has a significantly slower plasma clearance and longer elimination half-life compared to xylazine [1]. The mean plasma clearance of detomidine is 7.1 mL/min/kg, which is less than half that of xylazine (15.8 mL/min/kg). Consequently, detomidine's half-life is approximately 1.19 hours, which is 50% longer than xylazine's half-life of 50 minutes.

Veterinary Pharmacokinetics Equine Medicine Drug Metabolism

Detomidine Hydrochloride Monohydrate (CAS 90038-00-9) – Prioritized Research & Industrial Applications Based on Quantitative Evidence


Equine Standing Sedation for Prolonged Surgical or Diagnostic Procedures

For protocols requiring extended, reliable sedation and analgesia without general anesthesia, such as standing castration, dental procedures, or perineal surgeries, detomidine hydrochloride monohydrate is the preferred α₂-agonist. Direct comparative evidence demonstrates a 9-minute longer duration of sedation (94 vs. 85 min) and faster onset of perineal analgesia (11.79 vs. 14.46 min) compared to xylazine when administered epidurally [1]. This translates to fewer re-dosing events and a more stable procedural window.

Pharmacological Research Requiring High Potency and Defined α₂-Adrenoceptor Selectivity

In receptor pharmacology studies, detomidine hydrochloride monohydrate is a critical tool compound due to its ~100-fold higher α₂-adrenoceptor binding affinity compared to xylazine [2]. This high affinity allows for the use of lower effective concentrations, minimizing potential off-target effects at α₁-adrenoceptors, where detomidine shows a Ki of 415 nM, a 256-fold lower potency . This selectivity profile is essential for dissecting α₂-mediated signaling pathways in vitro and in vivo.

Development and Validation of Long-Term Stable Formulations and Reference Standards

The defined monohydrate crystalline form is essential for the development of pharmaceutical formulations requiring consistent solid-state properties. The patented monohydrate demonstrates storage stability at 25°C/60% RH for at least 36 months, with HPLC purity ≥99.8% and individual impurities below 0.1% [3]. This high level of purity and stability makes it an ideal candidate for use as an analytical reference standard (e.g., VETRANAL® grade) and in the preparation of stable stock solutions for research.

Veterinary Pharmacokinetic and Metabolism Studies in Large Animals

For research focused on drug metabolism and pharmacokinetic (PK) modeling in horses and cattle, detomidine hydrochloride monohydrate provides a well-characterized PK profile. Its slower plasma clearance (7.1 mL/min/kg) and longer half-life (1.19 h) compared to xylazine [4] allow for the study of extended drug action and metabolite formation, such as OH-detomidine and COOH-detomidine [5]. Its high bioavailability (66-85% after IM administration) [6] also makes it suitable for studies of non-intravenous administration routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Detomidine hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.